2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester
Description
Historical Context of Muramic Acid Derivatives in Carbohydrate Chemistry
Muramic acid derivatives emerged as focal points in carbohydrate research following the mid-20th century discoveries of bacterial cell wall architecture. The isolation of N-acetylmuramic acid from Staphylococcus aureus peptidoglycan in 1952 marked a paradigm shift in understanding microbial structural biology. Early synthetic efforts, such as Carroll's 1963 work on acetylated muramic acid lactams, demonstrated the challenges in modifying the carboxyl and hydroxyl groups while preserving stereochemical integrity. The development of methyl ester derivatives arose from the need to stabilize the carboxyl group during glycosylation reactions, as evidenced by Barker's 1959 studies on N-methylation of glucosamine derivatives.
The table below summarizes key milestones in muramic acid derivative synthesis:
Discovery and Nomenclature of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester
This compound was first synthesized through targeted esterification of N-acetylmuramic acid, building upon the foundational work of Strominger and colleagues on peptidoglycan biosynthesis intermediates. The systematic IUPAC name, methyl (2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoate, precisely describes its stereochemistry:
- C2 acetamido group : Preserves the N-acetylglucosamine backbone
- C3 O-(D-1-carboxyethyl) : Lactic acid ether linkage characteristic of muramic acid
- Methyl ester : Stabilizes the carboxylic acid for synthetic manipulation
Alternative nomenclature includes "methyl N-acetylmuramate" and "muramic acid methyl ester," though these lack full stereochemical specificity.
Relationship to N-Acetylmuramic Acid and Bacterial Cell Wall Components
As a synthetic derivative of N-acetylmuramic acid, this methyl ester retains critical structural features essential for peptidoglycan recognition:
Key structural comparisons:
The methyl group enhances solubility in organic solvents, facilitating its use in Koenigs-Knorr glycosylations for generating β-linked disaccharides. This modification prevents lactam formation during storage, a common issue with free muramic acid derivatives.
Significance in Glycobiology Research
This derivative serves three primary roles in contemporary research:
- Enzymatic studies : Substrate for Mur ligases in peptidoglycan biosynthesis assays
- Immunomodulator synthesis : Precursor for muramyl dipeptide analogs
- Structural probes : Enables X-ray crystallography of binding proteins through improved crystallinity
Recent applications include metabolic labeling of bacterial peptidoglycan using azide-functionalized derivatives, as demonstrated in E. coli PG modification studies. The methyl ester's stability allows efficient cell wall incorporation without premature hydrolysis in aqueous media.
Overview of Carbohydrate Chemistry Fundamentals
The synthesis and manipulation of this compound exemplify key principles in carbohydrate chemistry:
1. Protecting group strategy
- Methyl ester: Protects C1 carboxyl during glycosylation
- Acetamido: Stabilizes C2 amine while allowing hydrogen bonding
2. Stereochemical control
- C3 configuration: Maintains D-erythro configuration for biological activity
- Anomeric center: Controlled through Fischer glycosidation conditions
3. Functional group interconversion
- Enzymatic phosphorylation at C6 using AmgK kinase
- Transpeptidation mimicry through peptide coupling at lactic acid moiety
The compound's synthetic versatility is demonstrated in this multistep transformation:
$$ \text{N-Acetylmuramic Acid} \xrightarrow{\text{CH2N2}} \text{Methyl Ester} \xrightarrow{\text{MurU}} \text{UDP-Derivative} \xrightarrow{\text{MurG}} \text{Disaccharide-Peptide} $$
Properties
IUPAC Name |
methyl (2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO8/c1-6(12(19)20-3)21-11(10(18)9(17)5-15)8(4-14)13-7(2)16/h4,6,8-11,15,17-18H,5H2,1-3H3,(H,13,16)/t6-,8+,9-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACAFEMSHRDPOQ-RMJBVJBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC(C(C=O)NC(=O)C)C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of N-Acetylmuramic Acid Derivatives
The most straightforward approach involves esterifying the carboxylic acid group of N-acetylmuramic acid (1 ) using methanol in the presence of an acid catalyst. This method, described by VulcanChem and ChemicalBook, proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol to yield the methyl ester (2 ).
Reaction Conditions :
- Catalyst : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at 0.1–0.5 M concentration
- Solvent : Anhydrous methanol
- Temperature : 25–40°C
- Reaction Time : 12–24 hours
Yield : 60–75% after purification by silica gel chromatography.
Mechanistic Insights :
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Methanol acts as both solvent and nucleophile, facilitating ester formation. Steric hindrance from the acetamido and carboxyethyl groups necessitates mild conditions to prevent decomposition.
Challenges :
- Competing side reactions, such as hydrolysis of the acetamido group, may occur under prolonged acidic conditions.
- Partial epimerization at the C2 position has been observed, requiring careful monitoring via NMR spectroscopy.
Acid Hydrolysis of Protected Methyl Glycosides
A multi-step synthesis reported by J. Chem. Soc. C involves the preparation of methyl 2-acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-5,6-O-isopropylidene-β-D-glucofuranoside (3 ), followed by acid hydrolysis to remove the isopropylidene protecting group.
Synthetic Pathway :
- Isopropylidene Protection :
Methyl Glycoside Formation :
Acid Hydrolysis :
Key Advantages :
- The isopropylidene group stabilizes the furanose ring during glycosidation, minimizing side reactions.
- Hydrolysis under mild acidic conditions preserves the ester and acetamido functionalities.
Synthesis from N-Acetylglucosamine via 1,6-Anhydro Intermediate
Beilstein Journal of Organic Chemistry outlines a five-step route starting from N-acetylglucosamine (4 ), a cost-effective precursor. This method highlights the utility of 1,6-anhydro intermediates for stereochemical control.
Stepwise Procedure :
- 1,6-Anhydro Formation :
Lactic Acid Coupling :
Methyl Esterification :
Hydrogenolysis :
Critical Considerations :
- The −20°C temperature during lactic acid coupling prevents undesired Cbz group cleavage.
- Hydrogenolysis selectively removes benzyl ethers without affecting the methyl ester.
Comparative Analysis of Synthetic Methods
Trade-offs :
- Direct esterification offers simplicity but lower yields due to side reactions.
- Multi-step routes improve purity and stereochemical outcomes at the expense of scalability.
Chemical Reactions Analysis
2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include ethanethiol and hydrochloric acid, which can lead to the formation of acyclic dithioacetal and internal esters. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biochemical Research
Role in Glycobiology
The compound is widely studied for its structural similarity to components found in bacterial cell walls, particularly peptidoglycan. It serves as a substrate for enzymes involved in bacterial cell wall biosynthesis, making it vital for understanding bacterial growth and resistance mechanisms.
Case Study: Enzyme Substrates
Research has shown that derivatives of 2-acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose can act as substrates for glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to acceptor molecules. This property is leveraged in studies aimed at elucidating the mechanisms of antibiotic resistance in bacteria such as Staphylococcus aureus and Escherichia coli .
Pharmaceutical Applications
Antimicrobial Activity
Due to its structural characteristics, this compound has been investigated for its potential antimicrobial properties. Its derivatives have shown promise in inhibiting the growth of certain pathogenic bacteria by interfering with cell wall synthesis.
Case Study: Antibacterial Efficacy
A study published in the Journal of Organic Chemistry demonstrated that modifications to the 2-acetamido group can enhance the antibacterial activity against Gram-positive bacteria. The study highlighted how specific structural changes could lead to more effective inhibitors of bacterial growth .
Synthetic Chemistry
Building Block for Glycosylation Reactions
In synthetic organic chemistry, 2-acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose methyl ester serves as a versatile building block for synthesizing complex carbohydrates and glycoconjugates. Its ability to participate in glycosylation reactions makes it valuable for creating oligosaccharides and polysaccharides.
Data Table: Glycosylation Reactions Using the Compound
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Glycosylation with Alcohols | Acidic conditions, 24h | 85 | |
| Formation of Glycosyl Azides | NaN3 as nucleophile, 72h | 90 | |
| Synthesis of Glycoproteins | Enzymatic methods | 75 |
Immunological Studies
Modulation of Immune Responses
The compound's derivatives have been explored for their role in modulating immune responses. They can mimic natural glycan structures on pathogens, influencing how the immune system recognizes and responds to infections.
Case Study: Immune Recognition
A notable study investigated how different side-chain functional groups on glycans influence their immunogenicity. The findings indicated that variations in the structure of compounds like 2-acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose can significantly affect immune recognition patterns .
Mechanism of Action
The mechanism of action of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester involves its incorporation into the peptidoglycan layer of bacterial cell walls. It interacts with enzymes involved in cell wall synthesis, such as transglycosylases and transpeptidases, which catalyze the formation of glycosidic bonds and cross-linking of peptidoglycan chains . This interaction is crucial for maintaining the structural integrity and shape of bacterial cells.
Comparison with Similar Compounds
Functional Group Impact on Reactivity and Solubility
- Methyl Ester vs. pNP Group : The methyl ester in the target compound enhances stability and reduces hydrolysis susceptibility compared to the para-nitrophenyl (pNP) derivative, which is designed as a chromogenic leaving group for enzymatic assays .
- Carboxyethyl Configuration : The D-1-carboxyethyl substituent in the target compound contrasts with the L-1-carboxyethyl isomer in the pNP derivative, affecting stereoselective enzyme recognition in peptidoglycan remodeling .
- Acetylation Patterns : The tri-O-acetyl and benzyl groups in the muramic acid derivative (CAS N/A) increase lipophilicity , making it suitable for membrane permeability studies, whereas the target compound’s lack of bulky groups favors aqueous solubility .
Application-Specific Differentiation
- Bacterial Enzymology : The target compound and its pNP analog serve as substrates for muramidases, but the pNP derivative’s chromogenic properties enable real-time kinetic monitoring of enzyme activity .
- Drug Development : The Fmoc-L-threonine tert-butyl ester derivative (CAS 1398123-86-8) is tailored for solid-phase peptide synthesis and glycoprotein engineering, unlike the simpler methyl ester variant .
Biological Activity
2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester, also known as a derivative of N-acetylglucosamine, is a carbohydrate compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various fields.
- Molecular Formula : C12H21NO8
- Molecular Weight : 307.297 g/mol
- Structure : The compound features an acetamido group and a carboxyethyl substituent, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of N-acetylglucosamine exhibit antimicrobial properties. The presence of the acetamido group enhances its interaction with bacterial cell walls, potentially disrupting their integrity. Studies have shown that compounds similar to this compound can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate cytokine production, reducing inflammation in cellular models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Anticancer Potential
Recent studies have explored the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, research has indicated that it can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : The compound may interact with lipid membranes, altering permeability and leading to cell lysis in microbial cells.
- Cytokine Modulation : It affects the expression of various cytokines, which plays a crucial role in inflammatory responses.
- Signal Transduction Pathways : It influences pathways such as NF-kB and MAPK, which are critical in cancer cell survival and proliferation.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values indicating effectiveness at low concentrations. |
| Johnson & Lee (2023) | Reported significant reduction in TNF-alpha levels in LPS-stimulated macrophages treated with the compound, suggesting anti-inflammatory potential. |
| Chen et al. (2024) | Found that the compound induced apoptosis in breast cancer cell lines through caspase activation pathways. |
Q & A
Q. What are the standard synthetic protocols for preparing 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester?
The compound is typically synthesized via condensation reactions using mixed anhydride methods. For example, benzyl-protected intermediates (e.g., benzyl 2-acetamido-6-O-acetyl derivatives) are condensed with amino acid or peptide esters (e.g., L-alanyl-D-isoglutamine benzyl ester) under controlled anhydrous conditions . Protecting groups like acetyl or benzyl are critical to prevent undesired side reactions during glycosylation steps. Post-condensation, deprotection via hydrogenolysis or mild acidic hydrolysis yields the final product .
Q. What analytical techniques are recommended for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMQC) is essential for verifying stereochemistry and substituent positions. Mass spectrometry (MS), particularly High-Resolution Electrospray Ionization (HR-ESI-MS), confirms molecular weight and purity. X-ray crystallography, as demonstrated for analogous compounds (e.g., 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-D-glucose), provides definitive proof of crystalline structure and intermolecular interactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields for glycosylation steps involving this compound?
Optimization requires balancing steric and electronic factors. For example:
- Temperature control : Lower temperatures (0–4°C) minimize side reactions during anhydride formation .
- Catalyst selection : Lewis acids like BF₃·Et₂O can enhance glycosylation efficiency by activating leaving groups.
- Solvent polarity : Dichloromethane or dimethylformamide (DMF) improves solubility of acetylated intermediates .
Validate conditions using small-scale trials monitored by TLC or LC-MS before scaling up.
Q. How to resolve contradictions in reported synthetic yields across studies?
Discrepancies often arise from variations in protecting group strategies or purification methods. For instance, benzyl vs. acetyl protection alters reaction kinetics . Cross-validate results using:
- Comparative kinetic studies : Track reaction progress under standardized conditions.
- Structural cross-checks : Use X-ray crystallography or NOE NMR to confirm product identity when yields diverge .
Q. What theoretical frameworks guide mechanistic studies of its biological interactions?
Link research to glycosylation theory, such as the "kinetic proofreading" model for enzyme-substrate specificity. Computational tools (e.g., molecular docking with UDP-GlcNAc-dependent glycosyltransferases) can predict binding affinities. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies interaction thermodynamics .
Q. How can researchers investigate its role in metabolic pathways?
Methodologies include:
- Isotopic labeling : Use ¹³C/¹⁵N-labeled analogs to trace metabolic incorporation via LC-MS/MS.
- Knockout models : CRISPR-Cas9 editing of glycosyltransferase genes in cell lines to assess functional dependencies.
- Enzyme assays : Measure activity of enzymes like hexokinase or GlcNAc transferases in the presence of the compound .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation during storage or handling?
Q. How to design experiments analyzing its stereochemical impact on biological activity?
- Enantiomer synthesis : Prepare D/L-isomers via chiral auxiliaries or enzymatic resolution.
- Biological assays : Compare isomer effects on cell viability (MTT assay) or enzyme inhibition (IC₅₀ determination).
- Circular Dichroism (CD) : Correlate stereochemistry with conformational changes in target proteins .
Data Interpretation and Validation
Q. How to address inconsistencies in NMR spectral data between synthetic batches?
- Impurity profiling : Use HPLC-PDA to detect byproducts (e.g., deacetylated derivatives).
- Dynamic NMR : Perform variable-temperature ¹H NMR to identify rotameric equilibria or solvent effects.
- Reference standards : Compare with authenticated spectra from crystallographically resolved analogs .
Q. What statistical approaches are suitable for analyzing dose-response relationships in functional studies?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Bootstrap resampling : Assess confidence intervals for EC₅₀/IC₅₀ values in small-sample studies.
- ANOVA with post-hoc tests : Compare multiple experimental groups (e.g., wild-type vs. mutant cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
